molecular formula C8H7ClN2O3S B13652881 Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride

Cat. No.: B13652881
M. Wt: 246.67 g/mol
InChI Key: CIRDCHFFXCALPX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the reaction of an amino ester with formamide under reflux conditions to form the thienopyrimidine core . This intermediate is then further reacted with various reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the thienopyrimidine ring .

Scientific Research Applications

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride apart from similar compounds is its specific functional groups and their positions on the thienopyrimidine ring. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7ClN2O3S

Molecular Weight

246.67 g/mol

IUPAC Name

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H6N2O3S.ClH/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7;/h2-3H,1H3,(H,9,10,11);1H

InChI Key

CIRDCHFFXCALPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C(=O)NC=N2.Cl

Origin of Product

United States

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